molecular formula C12H16ClNO3 B8614585 Tert-butyl 4-amino-5-chloro-2-methoxybenzoate

Tert-butyl 4-amino-5-chloro-2-methoxybenzoate

Cat. No. B8614585
M. Wt: 257.71 g/mol
InChI Key: UDRBQCWRGGHIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-5-chloro-2-methoxybenzoate is a useful research compound. Its molecular formula is C12H16ClNO3 and its molecular weight is 257.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-amino-5-chloro-2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-amino-5-chloro-2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-amino-5-chloro-2-methoxybenzoate

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

tert-butyl 4-amino-5-chloro-2-methoxybenzoate

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)7-5-8(13)9(14)6-10(7)16-4/h5-6H,14H2,1-4H3

InChI Key

UDRBQCWRGGHIBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1OC)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Amino-5-chloro-2-methoxybenzoic acid (1.0 g, 4.96 mmol) was dissolved in t-butanol (20 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.05 g, 5.46 mmol) was added with stirring at room temperature, and the mixture was stirred at room temperature under a nitrogen atmosphere for 17 hours. After the reaction was completed, the reaction mixture was filtered, and the filtrate was washed with hexane. The resulting filtrate was recrystallized with ethanol to give the title compound (0.97 g; yield, 76%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Yield
76%

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